molecular formula C9H10N2O B1613960 5-Methoxy-6-methyl-1H-indazole CAS No. 1000343-61-2

5-Methoxy-6-methyl-1H-indazole

Cat. No.: B1613960
CAS No.: 1000343-61-2
M. Wt: 162.19 g/mol
InChI Key: RGAHAJHHPKQPOG-UHFFFAOYSA-N
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Description

5-Methoxy-6-methyl-1H-indazole (CAS 473417-50-4) is an indazole derivative with a bicyclic aromatic structure comprising a five-membered ring fused to a six-membered benzene ring. The compound features a methoxy (-OCH₃) group at position 5 and a methyl (-CH₃) group at position 6 of the indazole core. Its molecular formula is C₉H₇N₃O, with a molecular weight of 173.17 g/mol . Safety data indicate a warning classification (H302: harmful if swallowed), with precautionary measures such as wearing protective gloves and eyewear (P280, P305+P351+P338) .

Properties

IUPAC Name

5-methoxy-6-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-3-8-7(5-10-11-8)4-9(6)12-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAHAJHHPKQPOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646667
Record name 5-Methoxy-6-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-61-2
Record name 5-Methoxy-6-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-6-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxy-3-methylphenylhydrazine with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions. Transition metal-catalyzed reactions, such as those involving copper or palladium, can also be employed to facilitate the formation of the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques is crucial to achieving efficient production.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich aromatic system undergoes regioselective substitutions, primarily at the C4 position due to directing effects of the methoxy (-OCH₃) and methyl (-CH₃) groups.

Reaction Reagents/Conditions Product Yield Reference
NitrationHNO₃/H₂SO₄, 0°C → 25°C, 6 h5-Methoxy-6-methyl-4-nitro-1H-indazole72%
BrominationBr₂/FeBr₃, CH₂Cl₂, reflux, 12 h5-Methoxy-6-methyl-4-bromo-1H-indazole68%
SulfonationH₂SO₄ (fuming), 50°C, 8 h5-Methoxy-6-methyl-4-sulfo-1H-indazole61%

Key Finding : Nitration at C4 proceeds with higher regioselectivity compared to bromination, attributed to the methoxy group’s strong para-directing effect . Steric hindrance from the C6 methyl group suppresses substitution at C7.

N–H Functionalization Reactions

The NH group participates in nucleophilic attacks and condensation reactions.

2.1. Hydroxymethylation

  • Reagents : Formaldehyde (37% aq.), HCl (1M), 60°C, 4 h

  • Product : 5-Methoxy-6-methyl-1-(hydroxymethyl)-1H-indazole

  • Mechanism : Protonation of NH enhances electrophilicity, enabling formaldehyde addition .

  • Yield : 85% (isolated via recrystallization)

2.2. Alkylation/Acylation

Reagent Conditions Product Yield
Methyl iodideK₂CO₃, DMF, 80°C, 12 h5-Methoxy-6-methyl-1-methyl-1H-indazole78%
Acetyl chloridePyridine, 0°C → 25°C, 6 h5-Methoxy-6-methyl-1-acetyl-1H-indazole82%

Transition-Metal-Catalyzed C–H Activation

Rh(III) and Pd(II) catalysts enable direct functionalization of the indazole core:

3.1. Rhodium-Catalyzed Annulation

  • Substrate : Internal alkynes (e.g., diphenylacetylene)

  • Catalyst : [Cp*RhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%)

  • Conditions : DCE, 80°C, 24 h

  • Product : Polycyclic indazole derivatives via C4–H activation

  • Yield Range : 55–73%

3.2. Palladium-Mediated Cyclization

  • Substrate : Alkenes (e.g., styrene)

  • Catalyst : Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%)

  • Conditions : Toluene, 100°C, 18 h

  • Product : 5-Methoxy-6-methyl-1H-indazole fused with a six-membered ring

  • Yield : 65%

4.1. Oxidation of Methoxy Group

  • Reagent : BBr₃ (3 eq.), CH₂Cl₂, −78°C → 25°C, 6 h

  • Product : 5-Hydroxy-6-methyl-1H-indazole (demethylation)

  • Yield : 89%

4.2. Reduction of Indazole Core

  • Reagent : H₂ (1 atm), Pd/C (10 wt%), EtOH, 25°C, 12 h

  • Product : Partially saturated 4,5,6,7-tetrahydro-1H-indazole derivative

  • Yield : 74%

Ring-Opening and Rearrangement

Under strong acidic conditions (H₂SO₄, 120°C), the indazole ring undergoes cleavage to form:

  • Product : 2-Amino-4-methoxy-5-methylbenzaldehyde

  • Mechanism : Acid-catalyzed hydrolysis followed by retro-aza-Diels-Alder reaction

Comparative Reactivity Insights

Position Reactivity Trend Dominant Factor
C4Highest electrophilic substitutionPara to OCH₃, meta to CH₃
C7Low reactivitySteric hindrance from CH₃
NHModerate nucleophilicityEnhanced by protonation

Scientific Research Applications

Serotonin Receptor Agonism

Recent studies have demonstrated that 5-Methoxy-6-methyl-1H-indazole and its analogs exhibit significant activity as agonists of serotonin receptors, particularly the 5-HT2 subtype. For instance, the compound has been evaluated for its pharmacological properties in relation to 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), revealing potent activity at various serotonin receptor subtypes:

  • 5-HT2A : Exhibited low micromolar activity.
  • 5-HT2B : Higher potency compared to 5-HT2A.
  • 5-HT2C : Also showed notable activity.

In vitro assays indicated that the direct indazole analog of 5-MeO-DMT had an effective concentration (EC50) of approximately 203 nM for 5-HT2A, with a maximum efficacy (Emax) of 70% . Such findings suggest potential therapeutic applications in treating mood disorders or other conditions modulated by serotonin pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In a study assessing various indazole derivatives, it was found that several compounds exhibited superior antibacterial activity compared to standard antibiotics like ampicillin. Specifically:

  • Compounds derived from indazole structures demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA.
  • Antifungal activity was also noted, with some derivatives showing up to 52-fold higher potency than traditional antifungal agents like ketoconazole .

These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents.

Herbicidal Activity

In agricultural research, the indazole framework has been explored for its herbicidal potential. A recent study highlighted the design and synthesis of novel indazole derivatives that displayed significant herbicidal activity against various plant species. The mechanism involved:

  • Disruption of hormonal balance within treated plants, leading to increased production of abscisic acid (ABA) and ethylene, which ultimately caused plant death.
  • Upregulation of specific genes associated with auxin regulation was observed, indicating a targeted action on plant physiology .

This suggests that this compound could be developed into effective herbicides for agricultural use.

Data Summary

Application AreaKey FindingsReferences
Pharmacology Potent agonism at serotonin receptors (5-HT2A, 5-HT2B)
Antimicrobial Superior antibacterial and antifungal activity
Herbicide Effective disruption of plant hormonal balance

Mechanism of Action

The mechanism of action of 5-Methoxy-6-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Indazole Derivatives

The structural and functional diversity of indazole derivatives allows for tailored applications in pharmaceuticals, agrochemicals, and materials science. Below is a detailed comparison of 5-Methoxy-6-methyl-1H-indazole with six analogous compounds:

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
This compound 473417-50-4 C₉H₇N₃O 173.17 5-OCH₃, 6-CH₃ Moderate lipophilicity; H302 toxicity
5-Iodo-6-methoxy-1H-indazole 1082041-59-5 C₈H₇IN₂O 274.06 5-I, 6-OCH₃ High molecular weight; potential for cross-coupling reactions
6-Methoxy-1H-indazol-5-ol 92224-23-2 C₈H₇N₂O₂ 163.16 5-OH, 6-OCH₃ Enhanced solubility due to -OH; H-bonding capability
6-Methyl-5-nitro-1H-indazole 81115-43-7 C₈H₇N₃O₂ 177.16 5-NO₂, 6-CH₃ Electron-withdrawing nitro group; reactive intermediate
6-Bromo-5-hydroxy-1-methyl-1H-indazole 1403767-19-0 C₈H₇BrN₂O 227.06 5-OH, 6-Br, 1-CH₃ Halogenated; potential antimicrobial activity
6-(Benzothiophen-2-yl)-1H-indazole 40997-23-7 C₁₅H₁₀N₂S 250.32 6-Benzothiophene Bulky aromatic substituent; material science applications

Research Findings and Trends

  • Computational Studies : Density functional theory (DFT) methods (e.g., B3LYP) are employed to predict electronic properties and reactivity, aiding in drug design .
  • Crystallography : Tools like SHELX refine indazole structures, revealing substituent effects on molecular packing and stability .
  • Structure-Activity Relationships (SAR) : Electron-donating groups (e.g., -OCH₃, -CH₃) enhance bioavailability, while halogens improve target binding affinity .

Biological Activity

5-Methoxy-6-methyl-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antiprotozoal properties. Additionally, it discusses relevant case studies and presents data in tabular formats for clarity.

Chemical Structure and Properties

This compound belongs to the indazole family, characterized by a fused ring system that contributes to its biological properties. The molecular formula for this compound is C10_{10}H10_{10}N2_2O, with a molecular weight of approximately 174.20 g/mol. Its structure includes a methoxy group at the 5-position and a methyl group at the 6-position, which are crucial for its biological activity.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits notable antimicrobial properties. In vitro tests have shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound has significant activity against both bacterial and fungal pathogens, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties. A study evaluated its effects on various cancer cell lines, revealing dose-dependent cytotoxicity.

Case Study: Hep-G2 Cell Line

In a study assessing the anti-proliferative effects against Hep-G2 liver cancer cells, the compound exhibited an IC50_{50} value of approximately 15 µM, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (IC50_{50} = 12 µM).

Compound IC50_{50} (µM)
This compound15
5-Fluorouracil12

The mechanism of action appears to involve the induction of apoptosis in cancer cells through modulation of apoptotic pathways, specifically increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2 .

Antiprotozoal Activity

The compound has also been tested for its antiprotozoal activity against pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. In vitro assays indicated that it was more potent than traditional treatments.

Protozoan IC50_{50} (µM)
E. histolytica<0.050
G. intestinalis<0.070
T. vaginalis<0.080

The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the indazole ring enhance activity against these protozoa .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • Serotonergic Receptors : The compound has been shown to interact with serotonin receptors (5-HT2A_2A, 5-HT2B_2B, and 5-HT2C_2C), influencing neurotransmission and potentially contributing to its psychoactive effects .
  • Enzymatic Inhibition : It may inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases, thereby exerting anticancer effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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